Tranylcypromine sulphate
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Overview
Description
Tranylcypromine sulfate is a monoamine oxidase inhibitor used primarily in the treatment of major depressive disorder, dysthymic disorder, and atypical depression. It is also effective in treating panic and phobic disorders . This compound is a propylamine formed from the cyclization of the side chain of amphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine .
Industrial Production Methods: The industrial production of tranylcypromine sulfate involves the synthesis of the cyclopropane ring followed by the formation of the sulfate salt. The compound is then purified to meet the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tranylcypromine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tranylcypromine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Tranylcypromine sulfate is primarily used as an antidepressant, particularly in cases of treatment-resistant depression.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.
Mechanism of Action
Tranylcypromine sulfate irreversibly and nonselectively inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting this enzyme, tranylcypromine sulfate increases the levels of these neurotransmitters in the brain, thereby exerting its antidepressant effects . The compound also acts as a norepinephrine reuptake inhibitor and a weak dopamine releaser, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A hydrazine derivative monoamine oxidase inhibitor with similar therapeutic applications.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.
Uniqueness of Tranylcypromine Sulfate: Tranylcypromine sulfate is unique due to its rapid onset of activity and its dual action as a monoamine oxidase inhibitor and norepinephrine reuptake inhibitor . This dual mechanism makes it particularly effective in treating atypical depression and treatment-resistant depression .
Properties
Molecular Formula |
C18H24N2O4S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclopropan-1-amine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m10./s1 |
InChI Key |
BKPRVQDIOGQWTG-ICOOEGOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@@H]([C@H]1N)C2=CC=CC=C2.OS(=O)(=O)O |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
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